molecular formula C8H5BrClN B1457573 1H-Indole, 2-bromo-5-chloro- CAS No. 1242737-14-9

1H-Indole, 2-bromo-5-chloro-

Cat. No. B1457573
CAS RN: 1242737-14-9
M. Wt: 230.49 g/mol
InChI Key: JGTIBZIHRZQNLP-UHFFFAOYSA-N
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Description

“1H-Indole, 2-bromo-5-chloro-” is a derivative of indole where one or more hydrogen atoms have been replaced by other groups . Indole is an aromatic heterocycle with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers due to their biological and clinical applications . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of “1H-Indole, 2-bromo-5-chloro-” is similar to that of indole, with the addition of bromine and chlorine atoms at the 2nd and 5th positions respectively . The presence of these halogens may influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The presence of bromine and chlorine atoms in “1H-Indole, 2-bromo-5-chloro-” may further influence its reactivity.

Safety And Hazards

While specific safety and hazard information for “1H-Indole, 2-bromo-5-chloro-” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, “1H-Indole, 2-bromo-5-chloro-” could be a promising candidate for future research in drug discovery and development.

properties

IUPAC Name

2-bromo-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTIBZIHRZQNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 2-bromo-5-chloro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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